L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]-
Overview
Description
L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetamidophenyl group and a sulfonylamino group attached to a propanoic acid backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it useful in numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- typically involves the reaction of 4-acetamidophenylsulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or analgesic compound.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid
- (2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
- (2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid
Uniqueness
L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]- is unique due to the presence of the acetamidophenyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the aromatic ring, leading to variations in reactivity and application potential.
Properties
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7(11(15)16)13-19(17,18)10-5-3-9(4-6-10)12-8(2)14/h3-7,13H,1-2H3,(H,12,14)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICBDQHPLNZBLY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354625 | |
Record name | AC1LFFAO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64527-17-9 | |
Record name | AC1LFFAO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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